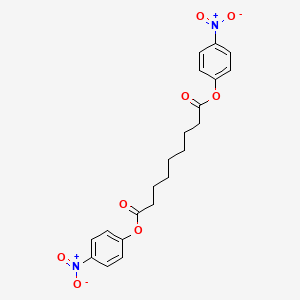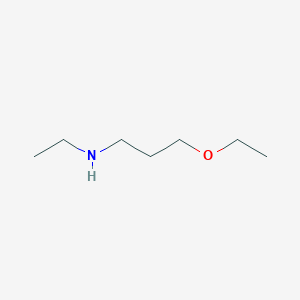
3-Ethoxy-n-ethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-n-ethylpropan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by organic substituents like alkyl or aryl groups. This compound features an ethoxy group and an ethyl group attached to a propanamine backbone, making it a secondary amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethoxy-n-ethylpropan-1-amine can be synthesized through several methods:
Alkylation of Amines: This involves the reaction of a primary amine with an alkyl halide. For instance, ethylamine can react with 3-ethoxypropyl chloride in the presence of a base like sodium hydroxide to form this compound.
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-n-ethylpropan-1-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides or imines.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The ethoxy or ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Produces imines or oxides.
Reduction: Produces simpler amines or hydrocarbons.
Substitution: Produces halogenated derivatives or other substituted amines.
Applications De Recherche Scientifique
3-Ethoxy-n-ethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Ethoxy-n-ethylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and ethyl groups influence its binding affinity and specificity towards these targets. The compound can act as a nucleophile, participating in various biochemical reactions and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylamine: A simpler amine with only an ethyl group attached to the nitrogen atom.
3-Ethoxypropylamine: Similar structure but lacks the ethyl group on the nitrogen atom.
N-Ethylpropan-1-amine: Similar but lacks the ethoxy group.
Uniqueness
3-Ethoxy-n-ethylpropan-1-amine is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical properties and reactivity. This dual substitution makes it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
38460-93-4 |
|---|---|
Formule moléculaire |
C7H17NO |
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
3-ethoxy-N-ethylpropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-8-6-5-7-9-4-2/h8H,3-7H2,1-2H3 |
Clé InChI |
NHCBGOLCVIYTMT-UHFFFAOYSA-N |
SMILES canonique |
CCNCCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
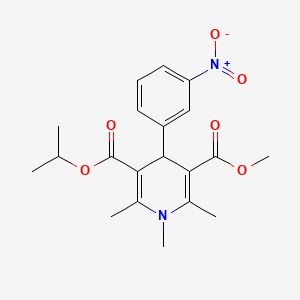

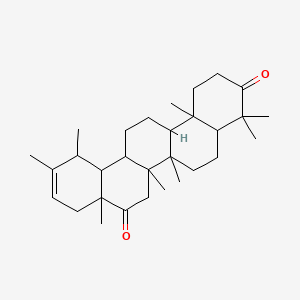
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
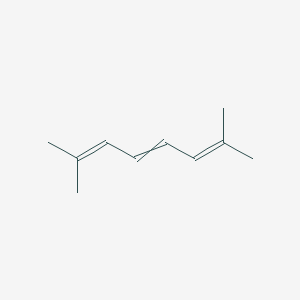
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
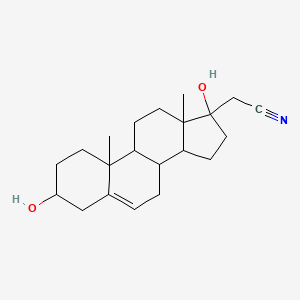
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)


![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)

